

A Comparative Guide to the Gelling Properties of Curdlan and Gellan Gum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Curdlan**

Cat. No.: **B1160675**

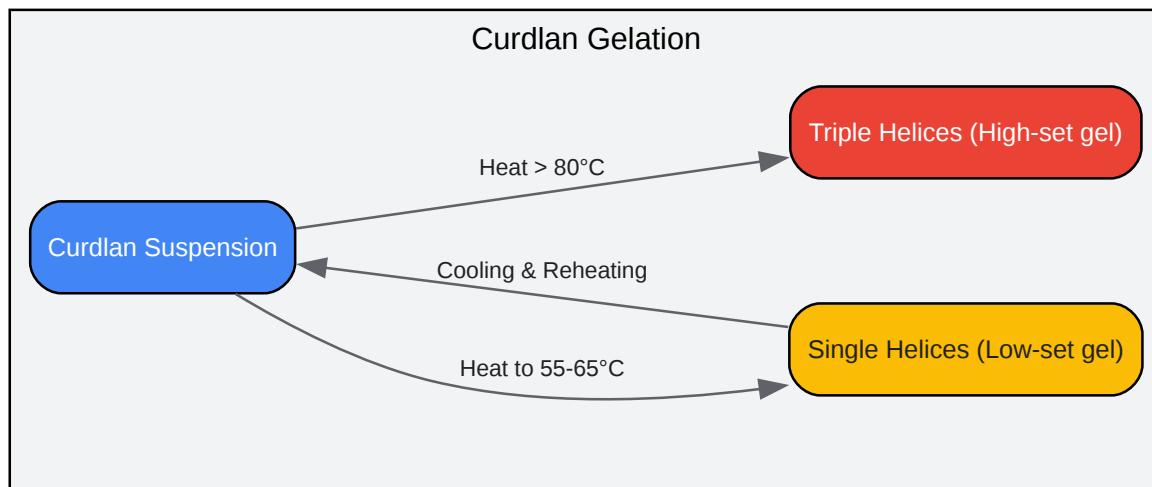
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gelling properties of two microbial polysaccharides, **curdlan** and gellan gum. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular mechanisms, this document aims to assist researchers in selecting the appropriate gelling agent for their specific applications, particularly in the fields of pharmaceutical sciences and drug delivery.

Overview of Gelling Agents

Curdlan is a neutral, linear polysaccharide composed of β -(1,3)-linked glucose residues. Produced by the bacterium *Alcaligenes faecalis*, its unique characteristic is the formation of thermo-irreversible gels upon heating aqueous suspensions. This property makes it a valuable excipient in pharmaceutical formulations requiring thermal stability.[\[1\]](#)

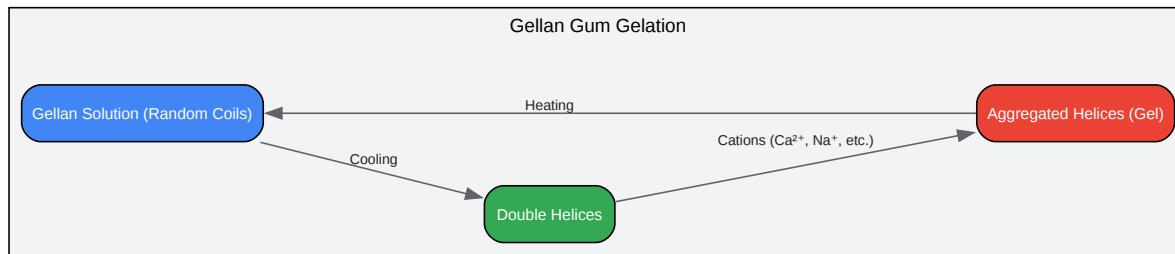

Gellan gum is an anionic polysaccharide produced by the bacterium *Sphingomonas elodea*. Its structure consists of a repeating tetrasaccharide unit of glucose, glucuronic acid, and rhamnose. Gellan gum is available in two forms: high-acyl (HA) and low-acyl (LA). Low-acyl gellan gum forms firm, brittle gels in the presence of cations, while high-acyl gellan gum produces soft, elastic gels.[\[2\]](#)[\[3\]](#) Both forms are widely used in the food and pharmaceutical industries.

Gelling Mechanisms

The gelation processes of **curdlan** and gellan gum are fundamentally different, which dictates their respective properties and applications.

Curdlan Gelation Pathway

Curdlan's gelation is primarily heat-induced and can result in two types of gels: a thermo-reversible low-set gel and a thermo-irreversible high-set gel.


[Click to download full resolution via product page](#)

Caption: **Curdlan**'s dual thermal gelling mechanism.

Upon heating to approximately 55-65°C, **curdlan** molecules undergo a conformational change from a random coil to single helical structures, which upon cooling, form a thermo-reversible, low-strength gel.[4] Further heating above 80°C leads to the aggregation of these helices into stable, triple-helical structures, resulting in a thermo-irreversible, high-strength gel.[4]

Gellan Gum Gelation Pathway

Gellan gum's gelation is ionotropic, meaning it is induced by the presence of cations, and is also thermo-reversible. The process involves a coil-to-helix transition followed by cation-mediated aggregation of the helices.

[Click to download full resolution via product page](#)

Caption: Gellan gum's cation-induced gelling mechanism.

Upon cooling a hot gellan gum solution, the polymer chains undergo a conformational transition from random coils to double helices. In the presence of cations, these helices aggregate to form a three-dimensional network, resulting in gel formation. Divalent cations like Ca²⁺ are more effective in promoting gelation than monovalent cations such as Na⁺.^{[5][6]}

Comparative Analysis of Gelling Properties

The distinct gelling mechanisms of **curdlan** and gellan gum lead to significant differences in their gelling conditions and the resulting gel characteristics.

Gelling Conditions

Parameter	Curdlan	Gellan Gum (Low-Acyl)
Primary Gelling Trigger	Heat	Cations and Cooling
Typical Concentration	>1.0% (w/v) ^[7]	0.05% - 0.2% (w/v) ^[2]
Gelling Temperature	Low-set: ~55-65°C; High-set: >80°C ^[4]	Dependent on cation type and concentration, typically 30-45°C ^[3]
pH Range for Gelation	Wide range (pH 2.5-10) ^[8]	Dependent on cation presence; can gel in acidic to neutral pH
Effect of Cations	Minimal effect on gel strength	Essential for gelation; divalent cations (e.g., Ca ²⁺) are highly effective ^{[5][6]}

Gel Characteristics

Property	Curdlan (High-set gel)	Gellan Gum (Low-Acyl)
Thermo-reversibility	Irreversible ^[4]	Reversible ^[3]
Texture	Firm, elastic, and resilient ^[8]	Firm, brittle, and transparent ^{[2][3]}
Gel Strength	High, increases with heating temperature and concentration. ^{[7][8]} A 2% suspension heated to 90°C can have a gel strength of 730 g/cm ² . ^[8]	High, dependent on cation and polymer concentration. Can form strong gels at very low concentrations.
Clarity	Opaque	Transparent ^[2]
Syneresis	Low, stable against freezing and thawing ^[1]	Can exhibit syneresis, which can be controlled by blending with other hydrocolloids.

Experimental Protocols

Texture Profile Analysis (TPA)

Objective: To quantify the textural properties of the gels, such as hardness, brittleness, cohesiveness, and springiness.

Methodology:

- Prepare gel samples in cylindrical molds of a standardized size (e.g., 20 mm diameter, 15 mm height).
- Allow the gels to set under controlled conditions (temperature and time).
- Use a texture analyzer equipped with a cylindrical probe (e.g., 0.5 cm diameter).
- Perform a two-cycle compression test at a defined speed (e.g., 1.0 mm/s) to a specified percentage of the original height (e.g., 30%).^[9]
- From the resulting force-time curve, calculate the following parameters:
 - Hardness: Peak force during the first compression.
 - Brittleness: Force at the first significant break in the curve.
 - Cohesiveness: Ratio of the area of work during the second compression to that of the first compression.
 - Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.^[9]

Rheological Measurements

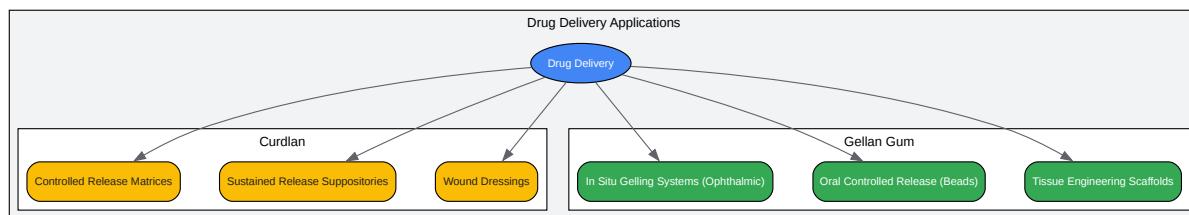
Objective: To characterize the viscoelastic properties of the gels, including the storage modulus (G') and loss modulus (G''), and to determine the gelling and melting temperatures.

Methodology:

- Use a controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.

- Load the pre-gel solution onto the rheometer plate at a high temperature (e.g., 80-90°C).
- Temperature Sweep: Cool the sample at a controlled rate (e.g., 2°C/min) to a lower temperature (e.g., 20°C) while applying a small oscillatory strain at a constant frequency (e.g., 1 Hz). The point where G' exceeds G'' is typically considered the gelling temperature. [10] A subsequent heating ramp can determine the melting temperature for thermo-reversible gels.
- Frequency Sweep: At a constant temperature and strain within the linear viscoelastic region, vary the frequency (e.g., 0.1 to 100 rad/s) to observe the dependence of G' and G'' on the frequency. A gel-like structure is indicated by G' being greater than G'' and both moduli showing little frequency dependence.
- Strain Sweep: At a constant temperature and frequency, vary the strain to determine the linear viscoelastic region, where G' and G'' are independent of the applied strain.

Differential Scanning Calorimetry (DSC)


Objective: To measure the thermal transitions associated with gelation and melting.

Methodology:

- Accurately weigh a small amount of the hydrogel (typically 5-10 mg) into a hermetically sealed DSC pan.
- Place the pan in the DSC instrument alongside an empty reference pan.
- Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) over a specified temperature range (e.g., 20°C to 150°C).[11]
- Monitor the heat flow to and from the sample. Endothermic peaks during heating indicate melting, while exothermic peaks during cooling (in a subsequent cooling scan) indicate gelation.
- The peak temperature of the endotherm or exotherm corresponds to the melting or gelling temperature, respectively. The area under the peak can be used to calculate the enthalpy of the transition.

Applications in Drug Development

Both **curdlan** and gellan gum are promising polymers for various drug delivery applications due to their biocompatibility and unique gelling properties.

[Click to download full resolution via product page](#)

Caption: Comparative drug delivery applications.

Curdlan in Drug Delivery

The thermo-irreversible nature of high-set **curdlan** gels makes them suitable for creating robust, stable matrices for the controlled release of drugs.[12] These gels can withstand further thermal processing without melting. Studies have demonstrated the use of **curdlan** in sustained-release suppositories for drugs like indomethacin and prednisolone. The drug release from these suppositories was found to be diffusion-controlled. **Curdlan**'s properties also make it a candidate for developing hydrogels for wound dressing applications.[13]

Gellan Gum in Drug Delivery

Gellan gum's ability to gel in the presence of cations is exploited in in situ gelling systems, particularly for ophthalmic drug delivery. A liquid formulation containing the drug and gellan gum can be administered as eye drops, which then gel upon contact with the cations present in the tear fluid, prolonging the drug's residence time on the ocular surface.[14] Low-acyl gellan gum is also used to prepare beads for oral controlled-release systems. For instance, amoxicillin has

been successfully encapsulated in gellan gum beads prepared by ionotropic gelation with calcium ions.[14] Furthermore, the mechanical properties of gellan gum hydrogels can be tuned for applications in tissue engineering and 3D cell culture.[15]

Conclusion

Curdlan and gellan gum are versatile microbial polysaccharides with distinct gelling properties that make them suitable for a range of applications in research and drug development.

Curdlan's heat-induced, thermo-irreversible gels offer excellent thermal stability, making them ideal for robust controlled-release matrices. In contrast, gellan gum's cation-induced, thermo-reversible gelation allows for the formulation of *in situ* gelling systems and finely-tuned hydrogels for tissue engineering. The choice between these two gelling agents will ultimately depend on the specific requirements of the application, including the desired gel texture, thermal stability, and the intended biological environment. This guide provides the foundational knowledge and experimental framework to aid in making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Curdlan: properties and application to foods [agris.fao.org]
- 2. capecrystalbrands.com [capecrystalbrands.com]
- 3. A Good Overview Of Scientific, Technical And Commercial Aspects For Gellan Gum - Gellan Gum Manufacturer - CINOGEL BIOTECH [cinogel.com]
- 4. Effect of Gelation Temperature on the Molecular Structure and Physicochemical Properties of the Curdlan Matrix: Spectroscopic and Microscopic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Gellan Gum and Xanthan Gum Synergistic Interactions and Plasticizers on Physical Properties of Plant-Based Enteric Polymer Films [mdpi.com]
- 12. Synthesis and characterization of curdlan – phosphorylated curdlan based hydrogels for drug release [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Characterization of Novel Gellan Gum Hydrogels Suitable for Modified Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling the rheology of gellan gum hydrogels in cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Gelling Properties of Curdlan and Gellan Gum]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1160675#comparing-the-gelling-properties-of-curdlan-and-gellan-gum>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com